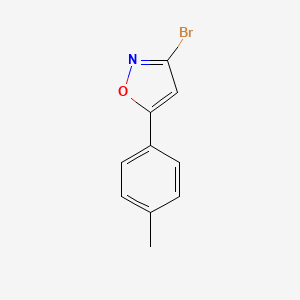

3-Bromo-5-(p-tolyl)isoxazole

Description

Overview of Isoxazole (B147169) Heterocycles in Organic Chemistry

Isoxazoles are a class of five-membered heterocyclic compounds that are foundational in organic chemistry. rsc.orgrsc.orgrsc.org They are distinguished by the presence of both a nitrogen and an oxygen atom in an adjacent (1,2) relationship within the ring. chemicalbook.comnih.govhmdb.ca This unique arrangement imparts a distinct set of chemical properties and reactivity patterns that have captivated chemists for decades. nih.gov

The isoxazole ring consists of three carbon atoms and the 1,2-positioned nitrogen and oxygen atoms. chemicalbook.com It is an aromatic system, a property influenced by the presence of the two different heteroatoms. chemicalbook.com Isoxazole is considered a π-excessive heterocycle, possessing characteristics of both furan (B31954) and pyridine. chemicalbook.com The presence of the electron-attracting nitrogen atom and the electron-donating oxygen atom makes the ring susceptible to electrophilic substitution more readily than pyridine. chemicalbook.com However, it is considered less aromatic than other five-membered heterocycles. chemicalbook.com This unique electronic nature, combined with the weak N-O bond, makes the isoxazole ring prone to cleavage reactions under certain conditions, a feature that is often exploited in synthetic chemistry. rsc.orgnih.gov Under UV irradiation, for instance, the N-O bond can break, leading to a rearrangement to an oxazole (B20620). wikipedia.org

The study of isoxazole chemistry has a rich history, evolving from fundamental synthesis and reactivity studies to the development of highly complex, functionalized molecules with specific applications. nih.gov Early research, such as the first reported photolysis of isoxazole in 1966, laid the groundwork for understanding the fundamental behavior of this heterocycle. wikipedia.org Over the decades, research has progressed significantly, with a major focus on developing novel synthetic strategies. rsc.orgrsc.orgrsc.org Modern methodologies include transition metal-catalyzed cycloadditions, green chemistry approaches, and regioselective functionalization techniques, which have improved the efficiency of isoxazole synthesis and enabled the creation of a vast library of derivatives. rsc.orgrsc.orgrsc.org

Importance of Functionalized Isoxazole Scaffolds in Chemical Science

Functionalized isoxazole scaffolds are of paramount importance in chemical science, particularly in the realm of medicinal chemistry. nih.gov The isoxazole ring is a "privileged scaffold," meaning it is a structural motif that is frequently found in biologically active compounds. nih.govbohrium.com A vast body of research has demonstrated that isoxazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. rsc.orgrsc.orgrsc.orgnih.govnih.gov

The versatility of the isoxazole ring allows for structural modifications that can enhance pharmacological properties, improve pharmacokinetic profiles, and reduce toxicity. rsc.orgnih.gov Consequently, the isoxazole core is present in numerous commercially available drugs, such as the antibiotic sulfamethoxazole, the COX-2 inhibitor valdecoxib, and the immunosuppressant leflunomide. rsc.orgnih.govnih.govresearchgate.net Beyond pharmaceuticals, isoxazoles also serve as valuable synthetic intermediates, acting as precursors for diverse molecules like amino acids and β-dicarbonyl compounds. chemicalbook.comresearchgate.net

Rationale for Research on 3-Bromo-5-(p-tolyl)isoxazole and its Derivatives

The presence of a bromine atom on the isoxazole ring, specifically at the 3-position, is of significant strategic value in synthetic organic chemistry. Halogen atoms, like bromine, serve as versatile "handles" for further molecular elaboration through various cross-coupling reactions. For instance, bromo-substituted heterocycles are common substrates in reactions like Suzuki, Stille, and Negishi couplings, which allow for the formation of new carbon-carbon bonds. rsc.orgnih.gov

This capability enables chemists to link the isoxazole scaffold to other complex molecular fragments, building larger and more diverse structures. The bromine atom is also a good leaving group, and its reactivity can be harnessed to introduce other functional groups. researchgate.net Research on related 3-bromo-4,5-dihydroisoxazoles has shown that the nature of the halogen at the 3-position influences the compound's biological activity, highlighting the importance of this specific substitution. researchgate.net The synthesis of related compounds like 3-bromoisothiazole-5-carboxylic acid further underscores the utility of bromo-heterocycles as key building blocks. mdpi.com

The p-tolyl group is an aryl substituent derived from toluene (B28343), consisting of a phenyl ring with a methyl group at the para position. wikipedia.org This moiety influences the properties of the this compound molecule in several ways. As a nonpolar and hydrophobic group, it affects the molecule's solubility and its potential for hydrophobic interactions with biological targets. wikipedia.org

Properties

Molecular Formula |

C10H8BrNO |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

3-bromo-5-(4-methylphenyl)-1,2-oxazole |

InChI |

InChI=1S/C10H8BrNO/c1-7-2-4-8(5-3-7)9-6-10(11)12-13-9/h2-6H,1H3 |

InChI Key |

NDDNPRZBRMLPQU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 5 P Tolyl Isoxazole and Analogues

General Strategies for Isoxazole (B147169) Ring Construction

The formation of the isoxazole ring can be achieved through several general strategies, primarily involving cycloaddition and condensation reactions. researchgate.netnih.govresearchgate.net These methods offer versatility in accessing a wide range of substituted isoxazoles.

1,3-Dipolar Cycloaddition Reactions

One of the most powerful and widely employed methods for synthesizing isoxazoles is the 1,3-dipolar cycloaddition reaction. nih.govwikipedia.orgnih.govnsc.ru This reaction typically involves the "clicking" of a nitrile oxide (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile) to form an isoxazole or isoxazoline (B3343090) ring, respectively. wikipedia.orgresearchgate.net

The reaction between a nitrile oxide and an alkyne is a direct and efficient route to the isoxazole core. wikipedia.orgresearchgate.netrsc.org Nitrile oxides are often unstable and are typically generated in situ from various precursors, such as aldoximes, hydroximoyl chlorides, or primary nitro compounds. nih.govresearchgate.netchem-station.com For instance, the dehydration of aldoximes, often facilitated by oxidizing agents like chloramine-T or hypervalent iodine compounds, produces the transient nitrile oxide, which is then trapped by the alkyne present in the reaction mixture. rsc.orgmaynoothuniversity.ie

A general scheme for this reaction is the cycloaddition of an aryl nitrile oxide with a terminal alkyne, which leads to the formation of a 3,5-disubstituted isoxazole. rsc.orgnih.gov The reaction can be carried out under various conditions, including metal-free, catalyst-free, or metal-catalyzed systems. nih.govmaynoothuniversity.ie Copper and ruthenium catalysts have been shown to influence the regioselectivity and reaction rates. maynoothuniversity.ie

A specific example is the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol, where 4-methylbenzaldoxime is converted to the corresponding nitrile oxide and undergoes a [3+2] cycloaddition with propargyl alcohol. biolmolchem.combiolmolchem.com

The 1,3-dipolar cycloaddition of nitrile oxides to unsymmetrical alkynes can potentially yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazoles. maynoothuniversity.ie The regioselectivity of this reaction is a critical aspect and is influenced by a combination of steric and electronic factors of both the nitrile oxide and the alkyne. rsc.orgnih.gov

Computational studies using Density Functional Theory (DFT) have shown that the reaction mechanism is typically a concerted, asynchronous process. rsc.org The regioselectivity is often governed by the distortion energies required to achieve the transition state. nih.gov For terminal alkynes, the reaction generally proceeds with high regioselectivity to afford the 3,5-disubstituted isoxazole. rsc.orgnih.gov

Stereoselectivity becomes a factor when the dipolarophile is a chiral alkene, leading to the formation of diastereomeric isoxazolines. chem-station.comtandfonline.com The use of chiral auxiliaries or catalysts can direct the stereochemical outcome of the cycloaddition.

Condensation Reactions Involving Hydroxylamine (B1172632)

Another classical and widely used method for isoxazole synthesis is the condensation reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine. youtube.comijert.orgnih.gov This approach is particularly useful for preparing a variety of substituted isoxazoles from readily available starting materials. youtube.com

The reaction proceeds through the initial formation of an oxime with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring. youtube.comwpmucdn.com The reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride is a common variant of this method. researchgate.netijert.org For example, the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in aqueous media provides a green and efficient route to 5-arylisoxazoles. nih.gov

The Claisen-isoxazole synthesis involves the reaction of β-keto esters with hydroxylamine, which can lead to different isomers depending on the substitution pattern and reaction conditions. youtube.com

| Reactants | Product | Reference |

| 1,3-Dicarbonyl compound and Hydroxylamine | Substituted Isoxazole | youtube.com |

| Chalcone (B49325) and Hydroxylamine Hydrochloride | Substituted Isoxazoline | ijert.org |

| 3-(Dimethylamino)-1-arylprop-2-en-1-one and Hydroxylamine Hydrochloride | 5-Arylisoxazole | nih.gov |

| β-Keto ester and Hydroxylamine | Isoxazolin-3-one or Isoxazolin-5-one | youtube.com |

Cycloisomerization Approaches

Cycloisomerization reactions provide an alternative pathway to isoxazoles, often from acyclic precursors. A notable example is the gold-catalyzed cycloisomerization of α,β-acetylenic oximes, which can selectively produce 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles under mild conditions. organic-chemistry.org Another approach involves the silica (B1680970) gel-mediated cycloisomerization of propargyl amides to yield 2,5-disubstituted and 2,4,5-trisubstituted oxazoles, a related class of heterocycles. nih.govacs.org While not directly forming isoxazoles, these methods highlight the utility of cycloisomerization in heterocycle synthesis. A Zn(OTf)2-catalyzed tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides with allylic alcohols has also been developed for the synthesis of oxazole (B20620) derivatives. acs.org

Specific Routes to Bromo-Substituted Isoxazoles

The introduction of a bromine atom onto the isoxazole ring is a key transformation for enabling further functionalization through cross-coupling reactions.

One direct method for the synthesis of 3-bromo-isoxazoles involves the reaction of dibromoformaldoxime with various alkynes. prepchem.com For instance, the reaction of dibromoformaldoxime with propargyl alcohol yields 3-bromo-5-(hydroxymethyl)isoxazole. This method provides a direct entry to 3-bromo substituted isoxazoles.

Another strategy involves the bromination of a pre-formed isoxazole ring. For example, the bromination of isoxazoles containing a pendant alcohol or carboxylic acid group can lead to the stereoselective formation of 4-bromo-spiro-isoxazolines through an oxonium ion intermediate. nih.gov While this leads to a saturated spirocyclic system, it demonstrates a method for introducing bromine at the 4-position.

The synthesis of 5-(bromomethyl)-3-(trifluoromethyl)isoxazole has been achieved by reacting trifluoroacetohydroximoyl bromide with propargyl bromide. rsc.org This showcases a cycloaddition approach where one of the starting materials already contains the halogen.

A versatile method for synthesizing 3,5-disubstituted isoxazoles involves the 1,3-dipolar cycloaddition of nitrile oxides with 1,1-disubstituted bromoalkenes. nih.gov In this case, the bromoalkene acts as a synthon for an alkyne, leading to a bromoisoxazoline intermediate that aromatizes by losing HBr.

For the specific target, 3-bromo-5-(p-tolyl)isoxazole, a plausible synthetic route would involve the reaction of dibromoformaldoxime with 1-ethynyl-4-methylbenzene (p-tolylacetylene). This would directly install the bromo and p-tolyl groups at the desired positions of the isoxazole ring. Alternatively, one could consider the synthesis of 3-(p-tolyl)isoxazole followed by a regioselective bromination at the 3-position, although this might present challenges in controlling the position of bromination. A related compound, 3-(3-(p-tolyl)isoxazol-5-yl)-N-tosylpropanamide, has been synthesized and characterized. nih.gov

| Precursors | Reagents | Product | Reference |

| Dibromoformaldoxime, Propargyl alcohol | - | 3-Bromo-5-(hydroxymethyl)isoxazole | prepchem.com |

| Trifluoroacetohydroximoyl bromide, Propargyl bromide | Et3N | 5-(Bromomethyl)-3-(trifluoromethyl)isoxazole | rsc.org |

| Nitrile Oxide, 1,1-Disubstituted Bromoalkene | - | 3,5-Disubstituted Isoxazole | nih.gov |

| Isoxazole with pendant alcohol/carboxylic acid | Pyridinium tribromide, K2CO3 | 4-Bromo-spiro-isoxazoline | nih.gov |

Direct Halogenation of Isoxazole Precursors

The direct bromination of a pre-formed 5-(p-tolyl)isoxazole ring at the 3-position presents a straightforward approach. While direct fluorination of 3,5-disubstituted isoxazoles at the C-4 position using N-fluorobenzenesulfonimide (NFSI) has been reported, demonstrating the feasibility of direct halogenation on the isoxazole ring, specific examples for the C-3 bromination of 5-arylisoxazoles are less common in the literature academie-sciences.fr. However, general methods for the bromination of electron-rich aromatic heterocycles often employ reagents like N-bromosuccinimide (NBS) in a suitable solvent such as N,N-dimethylformamide (DMF), which can achieve high para-selectivity on substituted aromatic rings wikipedia.org. Another approach involves the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which has been successfully used for the C-3 bromination of indazoles under ultrasound irradiation, suggesting a potential strategy for isoxazoles as well nih.gov. The synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole has been achieved starting from a brominated chalcone precursor, indicating that the halogen can also be introduced at an earlier stage of the synthesis mdpi.com.

Introduction of Bromine via Dihaloformaldoximes

A highly effective and regioselective method for the synthesis of 3-bromoisoxazoles involves the use of dibromoformaldoxime. This approach typically involves the reaction of dibromoformaldoxime with a terminal alkyne in the presence of a base. This method circumvents some of the regioselectivity issues associated with traditional 1,3-dipolar cycloaddition reactions. The reaction of dibromoformaldoxime with an excess of a 1-alkyne derivative in an inert solvent at room temperature has been shown to produce 3-bromoisoxazoles with a wide range of substituents at the 5-position in high yields and with high selectivity for the 3,5-disubstituted isomer google.comgoogle.com. This method minimizes the formation of furoxan byproducts google.com.

A notable example is a tandem synthesis of 3-halo-5-substituted isoxazoles from 1-copper(I) alkynes and dihaloformaldoximes. This base-free approach has been shown to be highly efficient, avoiding the drawbacks of 1,3-dipolar cycloaddition.

| Reactants | Reagents | Solvent | Yield | Reference |

| 1-Copper(I) alkyne, Dihaloformaldoxime | None (base-free) | Various non-coordinating solvents | High | nih.gov |

| 1-Alkyne derivative, Dibromoformaldoxime | Alkaline base | Inert solvent | >75% | google.comgoogle.com |

Table 1: Synthesis of 3-Bromoisoxazoles using Dihaloformaldoximes

Bromination of Substituted Isoxazolines Leading to Isoxazoles

Another synthetic strategy involves the initial formation of an isoxazoline ring, followed by bromination and subsequent aromatization to the isoxazole. The synthesis of 3-bromo-Δ²-isoxazolines is often accomplished through the 1,3-dipolar cycloaddition of bromonitrile oxide with an alkene biolmolchem.com. These 3-bromoisoxazolines are valuable synthetic intermediates. For instance, they can react with amines to form 3-aminoisoxazolines, which can then be oxidized to the corresponding 3-aminoisoxazoles researchgate.net. While this demonstrates the utility of 3-bromoisoxazolines, the direct conversion of a 3-bromoisoxazoline to a 3-bromoisoxazole (B39813) is a key step that requires specific oxidation conditions. The bromination of certain dihydro-isoxazole derivatives, such as 9-alkyl-6b,9a-dihydroacenaphtho[1,2-d]isoxazoles, with N-bromosuccinimide has been reported to yield complex mixtures, including the desired bromo-derivatives nih.gov.

Introduction of the p-Tolyl Group

The incorporation of the p-tolyl moiety can be achieved either by starting with a p-tolyl-containing precursor or by attaching the p-tolyl group to a pre-formed isoxazole ring.

Precursor Selection and Functionalization

A common approach is to utilize a precursor that already contains the p-tolyl group. For example, the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol derivatives starts with 4-methylbenzaldehyde (B123495), which is converted to the corresponding oxime and then cyclized biolmolchem.combiolmolchem.com. Another strategy involves the Friedel-Crafts acylation of toluene (B28343) with an isoxazole-3-carbonyl chloride. For instance, the acylation of toluene with 5-phenylisoxazole-3-carbonyl chloride yields 5-phenylisoxazol-3-yl p-tolyl ketone, which can then be reduced to the corresponding alcohol researchgate.net. This demonstrates a method for introducing the p-tolyl group onto a pre-existing isoxazole structure.

| Precursor | Reaction Type | Resulting Intermediate | Reference |

| 4-Methylbenzaldehyde | Oxime formation and cyclization | (3-para-tolyl-isoxazol-5-yl)methanol | biolmolchem.combiolmolchem.com |

| Toluene | Friedel-Crafts acylation with 5-phenylisoxazole-3-carbonyl chloride | 5-Phenylisoxazol-3-yl p-tolyl ketone | researchgate.net |

Table 2: Precursor-based Introduction of the p-Tolyl Group

Catalyst-Mediated Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and it has been effectively employed in the synthesis of arylisoxazoles. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with a halide. In the context of this compound synthesis, one could envision coupling a 3-bromoisoxazole derivative with p-tolylboronic acid. The Suzuki-Miyaura coupling of 3,4-disubstituted 5-bromoisoxazoles has been successfully used to introduce aryl groups at the 5-position, yielding trisubstituted isoxazoles researchgate.net. This methodology can be adapted to couple at the 3-position. The synthesis of 3,4,5-trisubstituted isoxazolines has also been achieved via a Suzuki-Miyaura cross-coupling of bromomethyl-isoxazolines with boronic acids nih.gov.

Optimization of Reaction Conditions and Yields

Achieving high yields and purity is paramount in synthetic chemistry, and the synthesis of this compound is no exception. Optimization of reaction parameters such as solvent, temperature, catalyst, and base is crucial.

For the tandem synthesis of 3-haloisoxazoles using dihaloformaldoximes, it was found that base-free conditions were more efficient nih.gov. In the synthesis of isoxazole derivatives from 4-methylbenzaldehyde, it was noted that the presence of an electron-donating group like the methyl group on the aldehyde resulted in higher reaction yields biolmolchem.com.

The optimization of Suzuki-Miyaura coupling reactions for heteroaryl substrates has been a subject of intense research. The choice of palladium catalyst, ligand, and base can significantly impact the reaction outcome nih.govnih.gov. For instance, in the coupling of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one with p-methoxyphenylboronic acid, a tandem catalyst system of XPhosPdG2/XPhos was found to be effective in avoiding debromination side reactions nih.gov. The development of aqueous-based synthetic methods for 3,4,5-trisubstituted isoxazoles has also been a focus, with optimized conditions involving the use of DIPEA as a base in a water/methanol solvent system at room temperature, leading to short reaction times and good yields beilstein-journals.org.

| Reaction | Key Optimization Parameter | Effect on Yield/Selectivity | Reference |

| Tandem synthesis with dihaloformaldoximes | Base-free conditions | Increased efficiency | nih.gov |

| Isoxazole synthesis from substituted benzaldehydes | Electron-donating group on aldehyde | Higher yield | biolmolchem.com |

| Suzuki-Miyaura coupling of 3-bromopyrazolopyrimidinone | XPhosPdG2/XPhos catalyst system | Avoidance of debromination | nih.gov |

| Synthesis of 3,4,5-trisubstituted isoxazoles | Aqueous methanol, DIPEA base | Fast reaction, good yields | beilstein-journals.org |

Table 3: Optimization of Reaction Conditions

Solvent Effects and Reaction Additives

The selection of an appropriate solvent system and the inclusion of specific additives are critical for optimizing the synthesis of isoxazole derivatives. These factors can significantly impact reaction rates, yields, and even the regioselectivity of the cycloaddition process.

Research into the synthesis of various isoxazoles has revealed strong dependencies on the solvent medium. In the synthesis of 3,5-disubstituted isoxazoles from propargylic alcohols and N-protected hydroxylamines, a key step involves a detosylation and subsequent 5-endo-dig cyclization mediated by tetrabutylammonium (B224687) fluoride (B91410) (TBAF). nih.gov The choice of solvent in such reactions is crucial for solubility and reactivity. Similarly, in the formation of 5-bromoisoxazoles from 2-aryl-1,1-dibromocyclopropanes, solvents like nitromethane (B149229) are essential for the nitrosation reaction, while in other ring-opening strategies to form isoxazole-5-carboxylates, dimethylformamide (DMF) was shown to provide a 90% yield, whereas acetonitrile (B52724) and tetrahydrofuran (B95107) (THF) produced no yield. nih.gov

A variety of solvents have been explored in different synthetic routes. For instance, in one-pot cascade reactions to produce polysubstituted isoxazoles, solvents such as toluene, hexane, methanol, ethanol, dichloromethane (B109758) (DCM), chloroform, DMF, and DMSO were tested, with water ultimately providing the best results. rsc.org The synthesis of 3-aryl isoxazoles from unsaturated oximes has been attempted in solvents like DMF and THF, though yields were lower compared to reactions in acetonitrile under reflux with oxidants like manganese dioxide. mdpi.com The photochemical rearrangement of isoxazoles into ketenimines showed the best results in acetonitrile (MeCN), while other solvents like acetone, ethyl acetate (B1210297) (EtOAc), and dichloromethane (DCM) were tolerated but resulted in lower efficacy. nih.gov

Additives, particularly bases and catalysts, play a pivotal role. In the in situ generation of nitrile oxides from N-Boc-masked chloroximes, mild bases like sodium bicarbonate (NaHCO₃) or triethylamine (B128534) (Et₃N) are effective. rsc.org For the synthesis of isoxazole derivatives via a one-pot cascade reaction under ultrasonication, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used as a catalyst. rsc.org The synthesis of 3-trifluoromethyl-5-substituted isoxazoles from hydroximoyl bromide and terminal alkynes is significantly accelerated by the combination of specific solvent systems with suitable bases. nih.gov

The table below summarizes the impact of different solvents on the yield of isoxazole synthesis in various reaction types.

| Reaction Type | Solvent | Catalyst/Additive | Temperature (°C) | Yield (%) | Reference |

| Ring-opening of aryl-cyclopropane | DMF | DBU | 70-110 | 90 | nih.gov |

| Ring-opening of aryl-cyclopropane | Acetonitrile | DBU | 70-110 | 0 | nih.gov |

| Ring-opening of aryl-cyclopropane | THF | DBU | 70-110 | 0 | nih.gov |

| One-pot cascade reaction | Water | DABCO (20 mol%) | 80 | - | rsc.org |

| Photochemical rearrangement | MeCN | - | - | - | nih.gov |

| Photochemical rearrangement | Acetone | - | - | Lower efficacy | nih.gov |

| Photochemical rearrangement | EtOAc | - | - | Lower efficacy | nih.gov |

| Photochemical rearrangement | DCM | - | - | Lower efficacy | nih.gov |

| Oxidative conversion of oximes | Acetonitrile | Manganese dioxide | Reflux | 50 | mdpi.com |

| Oxidative conversion of oximes | DMF | Manganese dioxide | Reflux | Lower | mdpi.com |

| Oxidative conversion of oximes | THF | Manganese dioxide | Reflux | Lower | mdpi.com |

DBU: 1,8-diazabicyclo[5.4.0]undec-7-ene, DABCO: 1,4-diazabicyclo[2.2.2]octane. Yield information is provided as available in the source.

Green Chemistry Approaches in Isoxazole Synthesis

In line with the principles of sustainable chemistry, significant efforts have been directed towards developing environmentally benign methods for isoxazole synthesis. These green approaches aim to reduce waste, minimize the use of hazardous substances, lower energy consumption, and improve atom economy. ingentaconnect.comeurekaselect.com

One prominent green strategy is the use of microwave irradiation. This technique often enhances reaction rates, leading to higher selectivity and improved product yields in shorter timeframes compared to conventional heating methods. ingentaconnect.comeurekaselect.com For example, a solvent-free method for synthesizing 3,4-disubstituted isoxazole-5(4H)-ones from substituted aldehydes, hydroxylamine hydrochloride, and ethyl acetoacetate (B1235776) is achieved by microwave irradiation in the presence of catalysts like KBr or NaOAc. nih.gov

Ultrasound-assisted synthesis, or sonochemistry, has also emerged as a powerful green tool. elifesciences.org The application of ultrasound can accelerate reaction kinetics, reduce the formation of byproducts, and facilitate the use of green solvents or even solvent-free conditions. elifesciences.org This leads to key advantages such as shorter reaction durations, higher atom economy, and operational simplicity. elifesciences.org For instance, an environmentally benign procedure for synthesizing 3-alkyl-5-aryl isoxazoles under ultrasound irradiation has been reported to proceed without any catalyst, offering an easier work-up and high yields. nih.gov

The use of water as a reaction medium is another cornerstone of green isoxazole synthesis. nih.govnih.gov Water is non-toxic, inexpensive, and environmentally friendly. A clean and efficient synthesis of 5-arylisoxazole derivatives has been developed by reacting 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in aqueous media without any catalyst, resulting in high yields and mild reaction conditions. nih.gov Similarly, the synthesis of isoxazole-5-ones using a novel g-C₃N₄·OH catalyst has been successfully performed in water at room temperature. nih.gov

Mechanochemistry, specifically ball-milling, offers a solvent-free approach to isoxazole synthesis. A scalable, solvent-free synthesis of 3,5-isoxazoles has been developed using a recyclable Cu/Al₂O₃ nanocomposite catalyst under ball-milling conditions, providing moderate to excellent yields from terminal alkynes and hydroxyimidoyl chlorides. nih.gov

The table below highlights various green synthetic methods for isoxazole derivatives.

| Green Method | Reactants | Catalyst/Conditions | Key Advantages | Reference |

| Microwave Irradiation | Substituted aldehydes, hydroxylamine hydrochloride, ethyl acetoacetate | KBr, KCl, NaOAc, MgCl₂ (Solvent-free) | Rapid, high selectivity, improved yields | nih.govingentaconnect.com |

| Ultrasound Irradiation | Terminal alkynes, nitro compounds | None (Catalyst-free) | Shorter reaction time, high yields, easy work-up | nih.govelifesciences.org |

| Aqueous Media | 3-(dimethylamino)-1-arylprop-2-en-1-ones, hydroxylamine hydrochloride | None (Catalyst-free) | Mild conditions, high yields, environmentally benign | nih.gov |

| Aqueous Media | Aldehyde, ethyl acetoacetate, hydroxylamine hydrochloride | g-C₃N₄·OH | Mild conditions (room temp), eco-friendly | nih.gov |

| Ball-Milling | Terminal alkynes, hydroxyimidoyl chlorides | Cu/Al₂O₃ (Solvent-free) | Scalable, recyclable catalyst, simplified work-up | nih.gov |

Continuous Flow Chemistry and Scalability Considerations

Continuous flow chemistry has emerged as a transformative technology for the synthesis of isoxazoles and other chemical entities, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. rsc.org This approach involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.

A key benefit of flow chemistry is the ability to safely handle hazardous reagents and intermediates. For example, the synthesis of isoxazoles can involve potentially explosive organic azide (B81097) species. acs.orgnih.gov In a continuous flow system, these hazardous intermediates are generated and consumed in situ within the small volume of the reactor, minimizing the risk associated with their accumulation. acs.org Similarly, exothermic reactions that can be difficult to control on a large scale in batch reactors are managed more effectively in flow systems due to superior heat exchange. rsc.org

Flow chemistry also enables rapid reaction optimization and scalability. A modular flow system has been developed for the synthesis of isoxazoles from alkynes and acid chlorides, integrating multiple reactor units for Friedel-Crafts acylation, azide conjugate addition, and subsequent photochemical-thermal reactions. acs.orgnih.gov This integrated approach allows for a fast and high-yielding synthesis. acs.org The conversion of isoxazoles into other valuable heterocyclic scaffolds, such as oxazoles or pyrazoles, has also been successfully demonstrated using continuous photochemical flow processes. nih.gov These methods can achieve high productivity, with reports of generating products at a rate of approximately 2 grams per hour with residence times of less than a minute. rsc.org

The scalability of these processes is a significant consideration for industrial applications. Flow reactors provide a straightforward path to increased production by either running the system for longer periods or by "numbering-up" (running multiple reactors in parallel). A continuous photochemical process was used to generate ketenimines from isoxazoles, demonstrating a practical means to generate gram quantities of products from isoxazole precursors. nih.gov This scalability is crucial for producing key intermediates for active pharmaceutical ingredients (APIs). acs.org

The table below summarizes findings from continuous flow syntheses of isoxazoles and related compounds.

| Reaction | Flow System Features | Key Advantages | Productivity/Scale | Reference |

| Alkyne generation from isoxazolones | Diazotisation under flow | Overcomes variable yields, reduces excess NaNO₂, manages exothermicity and gas release | ~2 g h⁻¹ | rsc.org |

| Isoxazole synthesis from alkynes | Two-unit system: Friedel-Crafts acylation, azide addition, photo-thermal reaction | Safe handling of organic azides, rapid conversion from batch to flow | - | acs.orgnih.gov |

| Photochemical rearrangement of isoxazoles to ketenimines | Medium-pressure Hg-lamp, low-pass filter | Access to previously unstable intermediates, short residence times (12.5 min) | Gram quantities | nih.gov |

| Photochemical synthesis of oxazoles from isoxazoles | Medium-pressure Hg-lamp, low-pass filter | Scalable, high yields, short residence times (~20 min) | Gram quantities | nih.gov |

Chemical Reactivity and Transformations of 3 Bromo 5 P Tolyl Isoxazole

Reactivity of the Isoxazole (B147169) Core

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is susceptible to a variety of chemical transformations. Its reactivity is dictated by the inherent strain of the N-O bond and the electronic effects of its substituents.

Ring-Opening Reactions

The isoxazole ring can undergo cleavage under reductive conditions, a transformation that can be synthetically useful for accessing different molecular frameworks. A common method for isoxazole ring opening is through catalytic hydrogenation. While specific studies on 3-Bromo-5-(p-tolyl)isoxazole are not prevalent in the literature, the general reactivity of the isoxazole ring suggests that it would be susceptible to N-O bond cleavage under such conditions.

Another method for the reductive ring opening of isoxazoles involves the use of transition metal carbonyls. For instance, the reductive ring opening of 3,5-bis(2-arylethenyl)isoxazoles has been achieved using molybdenum hexacarbonyl, leading to the formation of β-diketones after acidic hydrolysis. nih.gov This suggests a potential pathway for the transformation of this compound into a β-dicarbonyl compound, although the presence of the bromine atom might influence the reaction outcome.

Furthermore, irradiation of 3,5-dimethylisoxazole (B1293586) in the presence of triethylamine (B128534) has been shown to result in the reductive cleavage of the isoxazole ring. rsc.org This photochemical approach offers an alternative strategy for ring opening that could potentially be applied to this compound.

Table 1: Examples of Isoxazole Ring-Opening Reactions

| Isoxazole Derivative | Reagents and Conditions | Product Type | Reference |

| 3,5-bis(2-arylethenyl)isoxazoles | 1. Mo(CO)₆, MeCN, reflux; 2. HCl, H₂O | β-Diketone | nih.gov |

| 3,5-dimethylisoxazole | Triethylamine, acetonitrile (B52724), hv | Reductive cleavage products | rsc.org |

Halogenation and Functionalization at the Isoxazole Ring

The C4 position of the isoxazole ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups. While the isoxazole ring is generally considered electron-deficient, the electron-donating nature of the p-tolyl group at the C5 position can activate the C4 position towards electrophilic attack.

Direct halogenation, such as bromination or chlorination, at the C4 position of 3,5-disubstituted isoxazoles is a known transformation. Although specific literature on the C4-halogenation of this compound is scarce, it is reasonable to predict that this reaction could be achieved using standard electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The reaction conditions would likely need to be carefully controlled to avoid competing reactions at the p-tolyl group.

Reactions Involving the Bromine Substituent

The bromine atom at the C3 position of this compound is a key handle for a variety of synthetic transformations, including nucleophilic substitutions and cross-coupling reactions.

Nucleophilic Substitution Reactions

The direct displacement of the bromine atom on an aromatic or heteroaromatic ring by a nucleophile is generally challenging. However, under specific conditions, particularly with palladium catalysis, nucleophilic substitution can be achieved. Palladium-catalyzed amination reactions, for instance, have been successfully employed for the coupling of amines with bromo-substituted five-membered heterocycles like bromoimidazoles and bromopyrazoles. nih.govnih.gov This suggests that this compound could potentially undergo similar reactions with various amines in the presence of a suitable palladium catalyst and ligand system to afford 3-amino-5-(p-tolyl)isoxazole derivatives.

Table 2: Examples of Palladium-Catalyzed Amination of Heterocyclic Bromides

| Heterocyclic Bromide | Amine | Catalyst/Ligand | Product | Reference |

| 4-Bromo-1H-imidazole | Aniline | Pd precatalyst with tBuBrettPhos | 4-(Phenylamino)-1H-imidazole | nih.gov |

| 3-Bromo-1H-pyrazole | 3-Propylphenylamine | Pd precatalyst with tBuBrettPhos | 3-(3-Propylphenylamino)-1H-pyrazole | nih.gov |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The bromine atom at the C3 position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com this compound can be coupled with a variety of aryl or heteroaryl boronic acids to synthesize 3,5-diaryl- or 3-heteroaryl-5-arylisoxazoles. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Table 3: General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide | Boronic Acid/Ester | Catalyst | Base | Solvent | General Product |

| Ar-Br | Ar'-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂, etc. | K₂CO₃, Cs₂CO₃, NaOH, etc. | Toluene (B28343), Dioxane, DMF, etc. | Ar-Ar' |

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgwikipedia.org this compound can react with various terminal alkynes to yield 3-alkynyl-5-(p-tolyl)isoxazoles. These products are valuable intermediates for the synthesis of more complex structures.

Table 4: General Conditions for Sonogashira Coupling of Aryl Bromides

| Aryl Bromide | Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | General Product |

| Ar-Br | R-C≡CH | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, etc. | CuI | Et₃N, Piperidine, etc. | Toluene, DMF, etc. | Ar-C≡C-R |

Elimination Reactions

Transformations of the p-Tolyl Group

The p-tolyl group, a toluene substituent, attached to the isoxazole ring can undergo reactions typical of aromatic compounds, including oxidation of the methyl group and electrophilic substitution on the aromatic ring.

The methyl group of the p-tolyl moiety is susceptible to oxidation to various functional groups. For instance, (3-para-tolyl-isoxazol-5-yl)methanol has been synthesized, indicating the potential for controlled oxidation of the methyl group to a hydroxymethyl group. biolmolchem.combiolmolchem.com Further oxidation could yield the corresponding aldehyde or carboxylic acid, providing a handle for additional synthetic modifications. The synthesis of (3-para-tolyl-isoxazol-5-yl)methanol was achieved through a [3+2] cycloaddition process, starting from 4-methylbenzaldehyde (B123495) which was first converted to 4-methylbenzaldoxime. biolmolchem.com

While specific reduction pathways for the p-tolyl group in this particular molecule are not extensively detailed in the provided context, standard methods for the reduction of aromatic rings or benzylic functional groups could theoretically be applied, although the reactivity of the isoxazole ring under such conditions would need to be considered.

The p-tolyl group is an activated aromatic system, meaning the methyl group directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.orgkhanacademy.org Since the para position is occupied by the isoxazole ring, electrophilic substitution would be expected to occur at the positions ortho to the methyl group. Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org The electron-donating nature of the methyl group facilitates these reactions by increasing the electron density of the aromatic ring. khanacademy.org The specific conditions required for such substitutions on this compound would need to be experimentally determined to account for the electronic influence of the bromo-isoxazole substituent.

Derivatization Strategies for Complex Molecular Architectures

This compound serves as a valuable building block for the synthesis of more intricate molecules, including spirocycles, fused systems, and hybrid molecules with potential biological activities.

The isoxazole moiety can be a precursor to spiro-isoxazolines, which are three-dimensional structures of interest in medicinal chemistry. nsf.govrsc.org One approach involves the functionalization of the isoxazole at the 5-position with a group that can participate in a cyclization reaction. For example, derivatives of 3-(p-tolyl)isoxazole have been used to synthesize spiro-isoxazoline-lactams through a bromo-lactamization process. nih.gov This involves the neighboring group participation of an amide functionality to achieve cyclization. nih.gov

The synthesis of spiro-isoxazolines can also be achieved through 1,3-dipolar cycloaddition reactions followed by intramolecular cyclization. nih.gov While the starting material in these examples is not always this compound itself, the principles demonstrate how the isoxazole core can be elaborated into spirocyclic systems. researchgate.net For instance, fluoro-substituted spiro-isoxazolines have been synthesized via electrophilic fluorine-mediated dearomative spirocyclization of isoxazole derivatives. nsf.govrsc.org

The concept of creating hybrid molecules, which combine two or more pharmacologically active scaffolds, is a growing strategy in drug discovery. ijariit.comresearchgate.net The isoxazole nucleus, and specifically derivatives like this compound, can be incorporated into such hybrids. nih.gov The bromine atom at the 3-position is a key functional handle for cross-coupling reactions, allowing for the connection of the isoxazole to other molecular fragments through various linker chemistries.

For example, isoxazole derivatives have been linked to other heterocyclic systems like quinazolinones to create hybrids with potential anticancer activity. nih.gov The synthesis of such hybrids often involves creating a linker between the two motifs. nih.gov The p-tolyl group can also be a point of attachment or modification to fine-tune the properties of the final hybrid molecule. The synthesis of hybrid molecules containing an isoxazole moiety has been shown to be a promising approach in the development of new anticancer drugs. ijariit.com

In-Depth Spectroscopic Analysis of this compound Remains Elusive

A thorough investigation into the scientific literature and chemical databases for experimental spectroscopic data on the compound this compound has yielded limited specific information. While the compound is cataloged with CAS Number 202930-47-2, detailed, publicly available research findings on its advanced spectroscopic and analytical characterization are not readily accessible.

The structural elucidation of a novel or complex organic molecule like this compound fundamentally relies on a suite of spectroscopic techniques. These methods provide a molecular fingerprint, allowing for the unambiguous determination of its atomic framework and electronic properties. However, in the case of this specific isoxazole derivative, published experimental data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) could not be located.

This scarcity of data prevents a detailed discussion and the creation of specific data tables for its ¹H NMR, ¹³C NMR, advanced NMR techniques (such as HMBC, COSY, NOESY), IR vibrational frequencies, and mass spectrometric fragmentation patterns, including high-resolution mass spectrometry (HRMS).

Further research and publication of the synthesis and comprehensive characterization of this compound are necessary to populate the scientific record with the requisite spectroscopic information.

Advanced Spectroscopic and Analytical Characterization Methodologies

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's solid-state conformation and packing.

While the specific crystal structure of 3-Bromo-5-(p-tolyl)isoxazole is not widely reported in publicly available literature, the application of X-ray crystallography to closely related brominated isoxazole (B147169) derivatives demonstrates its power. For instance, the molecular structure of 5-bromo-3-(3-trifluoromethylphenyl)isoxazole has been successfully determined using this method, confirming the connectivity and stereochemistry of the molecule. researchgate.net In other studies, X-ray crystallography has been instrumental in confirming the covalent modification of biological targets by reactive isoxazoline (B3343090) compounds, such as the interaction between 3-bromo-5-phenyl-4,5-dihydroisoxazole (B1281787) and the Cys151 residue of the Keap1 protein. researchgate.net

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be deduced. The data obtained from such an analysis for a compound like this compound would be presented in a crystallographic information file (CIF), containing a wealth of structural data.

Table 1: Representative Crystallographic Data for an Isoxazole Derivative

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 9.6229(7) |

| b (Å) | 21.7953(16) |

| c (Å) | 10.9104(6) |

| α (°) | 90 |

| β (°) | 109.330(7) |

| γ (°) | 90 |

| Volume (ų) | 2159.3(3) |

| Z | 4 |

| Note: Data presented is for a related compound, 3-(2-bromophenyl)-1,5-di-p-tolylpentane-1,5-dione, to illustrate the type of information obtained from X-ray crystallography. researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur (λmax) and their intensities are characteristic of the molecule's conjugated system.

The UV-Vis spectrum of this compound is expected to exhibit absorptions corresponding to π → π* transitions within the aromatic p-tolyl ring and the isoxazole ring. The presence of the bromine atom and the conjugation between the two ring systems will influence the position and intensity of these absorption bands. For comparison, the UV/Vis spectrum of a simple isoxazole, 3,5-dimethylisoxazole (B1293586), shows a maximum absorption around 220 nm. nist.gov Studies on other heterocyclic systems, such as pyrazoline derivatives, also show characteristic UV-Vis absorption spectra that are analyzed to understand their electronic properties. researchgate.net

Table 2: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λmax (nm) Range | Solvent |

| π → π* (Isoxazole ring) | 210 - 240 | Ethanol |

| π → π* (p-tolyl ring) | 250 - 280 | Ethanol |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the purification and purity assessment of this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. A small amount of the sample is spotted onto a plate coated with a stationary phase (typically silica (B1680970) gel), and the plate is developed in a suitable solvent system (mobile phase). The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic of the compound in a given solvent system. For isoxazole derivatives, a common mobile phase for TLC analysis is a mixture of hexanes and ethyl acetate (B1210297). nih.gov

Column Chromatography is a preparative technique used to purify larger quantities of the compound. The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent or a solvent mixture is passed through the column to elute the components at different rates, leading to their separation. This method is crucial for obtaining highly pure this compound for further studies.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the purity of the final compound with high resolution and sensitivity. A solution of the sample is injected into a column containing a stationary phase, and a liquid mobile phase is pumped through the column under high pressure. A detector at the end of the column measures the concentration of the eluting components as a function of time, generating a chromatogram. The purity of the sample is determined by the relative area of the peak corresponding to this compound.

Table 3: Typical Chromatographic Conditions for the Analysis of Isoxazole Derivatives

| Technique | Stationary Phase | Mobile Phase Example | Detection |

| TLC | Silica gel 60 F₂₅₄ | Hexane:Ethyl Acetate (4:1) | UV light (254 nm) |

| Column Chromatography | Silica gel (60 Å, 0.060–0.200 mm) | Gradient of Hexane/Ethyl Acetate | UV detection or TLC |

| HPLC | C18 reverse-phase column | Acetonitrile (B52724):Water gradient | UV detector (e.g., 254 nm) |

The choice of the specific chromatographic method and conditions depends on the scale of the purification and the required level of purity.

Computational and Theoretical Investigations of 3 Bromo 5 P Tolyl Isoxazole

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for elucidating the fundamental properties of a molecule. DFT, especially with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying organic molecules. researchgate.netnih.gov These calculations are typically performed with a basis set, such as 6-31G(d,p) or 6-311++G(d,p), which describes the atomic orbitals. researchgate.net

Geometry Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral (torsional) angles to find the configuration with the lowest possible energy.

For 3-Bromo-5-(p-tolyl)isoxazole, the key conformational aspect is the dihedral angle between the isoxazole (B147169) ring and the p-tolyl ring. The optimization process would reveal the most stable rotational position of the tolyl group relative to the isoxazole core. This is crucial as the planarity and torsion angle affect the molecule's electronic properties and steric interactions. Studies on similar bi-aryl systems often show a non-planar ground state to minimize steric hindrance. The optimized geometry is confirmed when all forces on the atoms are near zero and the vibrational frequency calculation yields no imaginary frequencies. scirp.org The resulting optimized structure provides precise data on bond parameters. For instance, in related heterocyclic structures, the planarity of the ring systems can be confirmed by analyzing the torsional angles.

Interactive Table: Expected Optimized Geometrical Parameters Note: This table is illustrative, showing the types of parameters obtained from geometry optimization. Actual values would require specific DFT calculations for this compound.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. acs.org Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net For many organic molecules, this gap is instrumental in determining their bioactivity through intermolecular charge transfer. acs.org The distribution of these orbitals is also significant; for example, the HOMO might be localized on the electron-rich tolyl ring, while the LUMO could be centered on the electronegative isoxazole ring.

Interactive Table: Frontier Molecular Orbital Energy Data for an Analogous Heterocycle Note: The following data is for a triazine derivative, illustrating the typical values obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov

The MEP map uses a color scale to denote different electrostatic potential values. Typically:

Red indicates regions of high electron density (negative potential), which are prone to electrophilic attack. In this compound, these would likely be found around the electronegative oxygen and nitrogen atoms of the isoxazole ring. researchgate.net

Blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. These are often located around hydrogen atoms. nih.gov

Green represents areas of neutral potential.

The MEP map provides a clear, intuitive picture of the molecule's reactive sites, complementing the information from FMO analysis. researchgate.net

Global Reactivity Descriptors (e.g., Hardness, Electrophilicity)

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's stability and reactivity trends. orientjchem.org These descriptors are derived from conceptual DFT and provide a more nuanced understanding of chemical behavior. mdpi.com

Key descriptors include:

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. dergipark.org.tr

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule will react. researchgate.net

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. A high electrophilicity index characterizes a good electrophile. orientjchem.orgdergipark.org.tr

These parameters are crucial for predicting the global reactive nature of this compound.

Interactive Table: Global Reactivity Descriptors and Their Formulas

Molecular Modeling and Dynamics Simulations

For this compound, an MD simulation could be used to:

Explore its conformational landscape in different solvents.

Study its stability and flexibility at various temperatures.

Simulate its interaction with a biological target, such as an enzyme active site, to understand its potential mechanism of action. nih.govacs.org

These simulations are computationally intensive but offer a dynamic perspective that is complementary to the static picture from quantum chemical calculations. researchgate.net

Prediction of Spectroscopic Parameters

A significant application of quantum chemical calculations is the prediction of spectroscopic data. By calculating properties like nuclear magnetic shielding (for NMR), vibrational frequencies (for IR and Raman), and electronic transition energies (for UV-Vis), theoretical spectra can be generated. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of experimental signals. researchgate.netnih.gov

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and correlated with experimental values. For the related compound (3-para-tolyl-isoxazol-5-yl) methanol, experimental ¹³C-NMR signals appear at 170.3, 162.3, and 96.1 ppm for the isoxazole ring carbons, and 20.7 ppm for the methyl carbon. biolmolchem.com DFT calculations would aim to reproduce these shifts.

Vibrational Spectroscopy (IR/Raman): Calculations can predict the frequencies and intensities of vibrational modes. For example, the C=N stretching vibration of the isoxazole ring is typically observed around 1600 cm⁻¹. biolmolchem.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, often from the HOMO to the LUMO. scirp.orgnih.gov

This predictive power is invaluable for structural elucidation and for understanding the electronic properties that give rise to the observed spectra.

Structure-Reactivity Correlation Studies

For isoxazole compounds, in general, the arrangement of substituents on the heterocyclic ring significantly influences their chemical behavior. Theoretical studies on various isoxazole derivatives have demonstrated that the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in predicting their reactivity and potential biological activity. researchgate.net A smaller HOMO-LUMO gap typically suggests higher reactivity. researchgate.net

In the specific case of this compound, the bromine atom at the 3-position and the p-tolyl group at the 5-position dictate the molecule's electronic landscape. The bromine atom, being electron-withdrawing, is expected to influence the electron density distribution on the isoxazole ring. Conversely, the p-tolyl group is generally considered to be electron-donating. This interplay of electronic effects is crucial for understanding the molecule's reactivity in various chemical transformations, including cycloaddition reactions and interactions with biological targets. biolmolchem.comrsc.orgnih.gov

Research on structurally related 3,5-disubstituted isoxazoles has shown that the nature of the substituents governs the molecule's potential for applications in medicinal chemistry and materials science. nih.govijpcbs.com For instance, studies on other brominated isoxazole derivatives have highlighted their utility as intermediates in the synthesis of more complex, pharmacologically active compounds. google.com

While specific structure-reactivity correlation data for this compound is not extensively detailed in the provided search results, the general principles derived from computational studies on similar isoxazole systems can be applied. The electronic properties calculated through DFT, such as orbital energies and charge distributions, provide a foundation for predicting how this specific molecule will behave in chemical reactions.

Table 1: Calculated Electronic Properties of Isoxazole Derivatives (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Isoxazole | -7.5 | 1.2 | 8.7 |

| 3,5-Diphenylisoxazole | -6.5 | -1.1 | 5.4 |

| 3-Bromo-5-methylisoxazole | -7.2 | -0.5 | 6.7 |

Note: The data in this table is illustrative and based on general findings for isoxazole derivatives. Specific values for this compound would require dedicated computational analysis.

Applications in Advanced Chemical and Materials Science

Role as Synthetic Intermediates and Building Blocks

3-Bromo-5-(p-tolyl)isoxazole is a versatile synthetic intermediate. The bromine atom at the C-3 position serves as a crucial handle for a variety of cross-coupling reactions, while the isoxazole (B147169) ring can participate in or direct further chemical transformations. This dual reactivity allows for its use in constructing more elaborate molecules.

The isoxazole moiety is a cornerstone in the synthesis of other complex heterocyclic structures. Research has demonstrated that isoxazole derivatives can act as precursors to novel, three-dimensional frameworks through intramolecular reactions.

A significant application involves the use of isoxazole derivatives in bromo-lactamization reactions. For instance, a derivative of the target compound, 3-(3-(p-tolyl)isoxazol-5-yl)-N-tosylpropanamide, can be synthesized and subsequently transformed. nih.gov In this process, the isoxazole nitrogen participates in an intramolecular cyclization, facilitated by a bromine source, to yield a spiro-isoxazoline-lactam. nih.gov This transformation highlights the role of the isoxazole ring as an active participant in forming complex, fused heterocyclic systems, which are of interest for biomedical research. nih.gov The general methodology of using bromo-isoxazoles to construct spirocyclic systems underscores their utility as building blocks for diverse and complex molecular architectures. nih.govrsc.org The isoxazole ring itself can be constructed through methods like 1,3-dipolar cycloaddition, establishing a foundation for further synthetic manipulations. rsc.org

The structure of this compound is inherently suited for the synthesis of polyfunctionalized molecules. The distinct reactive sites on the molecule can be addressed sequentially or in tandem to introduce a variety of functional groups.

The C-3 bromine atom is a prime site for modification via metal-catalyzed cross-coupling reactions. Standard transformations such as Suzuki, Heck, and Sonogashira couplings can be employed to introduce new carbon-carbon or carbon-heteroatom bonds, attaching diverse aryl, vinyl, or alkynyl substituents. The p-tolyl group at the C-5 position offers another site for functionalization. The methyl group can undergo reactions such as oxidation or halogenation to introduce further chemical handles. Additionally, related structures like (3-para-tolyl-isoxazol-5-yl)methanol have been synthesized, demonstrating that the isoxazole core can support various functional groups that are amenable to further chemical changes. biolmolchem.com

The following table summarizes potential synthetic transformations for creating polyfunctionalized molecules from the this compound scaffold.

| Reactive Site | Reaction Type | Reagents & Conditions | Potential New Functional Group |

| C3-Bromine | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl, Heteroaryl |

| C3-Bromine | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl |

| C3-Bromine | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino, N-Heterocycle |

| p-Tolyl Methyl | Free Radical Bromination | N-Bromosuccinimide (NBS), Initiator (AIBN) | Bromomethyl |

| p-Tolyl Methyl | Oxidation | KMnO₄ or other strong oxidants | Carboxylic Acid |

Catalytic Applications

While the primary utility of this compound is in synthetic chemistry as a building block, the inherent electronic and structural features of the isoxazole ring suggest potential, though less explored, roles in catalysis.

Heterocyclic compounds are fundamental in the design of ligands for transition metal catalysts. The isoxazole ring in this compound contains both nitrogen and oxygen atoms with available lone pairs, making it a potential coordination site for metal ions. The electronic properties of the ligand, and thus the activity of the resulting metal complex, could be fine-tuned by modifying the substituents at the C-3 and C-5 positions. The p-tolyl group, for example, can influence the steric environment around a metal center. While specific examples of this compound being used directly as a ligand are not prominent in the literature, the broader class of isoxazoles is recognized for its ability to interact with enzymes and receptors, in part due to hydrogen bond donor/acceptor capabilities, a principle that also applies to metal coordination. chemenu.com

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. The potential for this compound to function as an organocatalyst is not well-documented. Such activity would depend on the ability of the isoxazole ring or its substituents to activate substrates, for example, through hydrogen bonding or by forming transient covalent intermediates. Currently, this remains a speculative area for this particular compound.

The incorporation of organic molecules onto nanomaterials can produce hybrid catalysts with enhanced activity and stability. There is currently no specific research available describing the integration of this compound into nanocatalyst systems. Such an application would likely involve immobilizing the molecule onto a nanoparticle surface, potentially after functionalization, to leverage its properties in a heterogeneous catalytic setup.

Material Science Applications

The isoxazole scaffold is a subject of interest in material science due to its unique electronic and structural properties. researchgate.net While direct studies on this compound are not found, the general class of isoxazoles has been explored for various advanced material applications.

Organic Electronics and Optoelectronic Devices (e.g., OLEDs)

There is currently no specific research available detailing the use of this compound in organic electronics or Organic Light-Emitting Diodes (OLEDs).

However, the broader family of heterocyclic compounds, including oxazole (B20620) and isoxazole derivatives, are investigated for these applications. nih.gov For instance, certain oxazole derivatives have been incorporated into dual-core structures to create deep-blue emitters for OLEDs, demonstrating their utility in tuning the electronic properties of materials for electroluminescence. nih.gov These materials can combine emitting properties with electron-transport layer (ETL) characteristics, potentially leading to higher device efficiency. nih.gov The development of carbazole (B46965) derivatives for solution-processed OLEDs also highlights the role of nitrogen-containing heterocycles in creating efficient light-emitting materials. researchgate.net

Photochromic and Electrochemical Probe Development

No specific studies on the application of this compound as a photochromic or electrochemical probe were identified in the reviewed literature.

Photochromism, the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, is a property being explored in various molecular structures. The photochemical reactions of the basic isoxazole ring have been studied, indicating its potential to undergo structural changes upon irradiation, a fundamental property for photochromic materials. acs.org Furthermore, isoxazole derivatives are being investigated as inhibitors for various enzymes, where their interactions are studied using techniques that could be adapted for probe development. acs.org

Dye-Sensitized Solar Cells

A search of scientific literature did not yield results for the specific use of this compound in dye-sensitized solar cells (DSSCs).

The development of efficient sensitizers is a critical aspect of DSSC research. Organic dyes containing heterocyclic moieties are widely explored for this purpose. acs.org These dyes are crucial for light harvesting and charge separation in DSSCs. The structural modification of sensitizers, often involving the introduction of different heterocyclic rings, is a key strategy to improve power conversion efficiency. researchgate.net

Agrochemical Research

The isoxazole ring is a well-established "privileged scaffold" in agrochemical research, found in numerous commercial pesticides. rsc.orgresearchgate.net While this suggests potential activity for its derivatives, specific herbicidal or insecticidal data for this compound is not available.

Herbicidal Compound Development

There is no specific data on the herbicidal activity of this compound.

However, the isoxazole class of compounds is known for its potent herbicidal properties. researchgate.net Many commercial and experimental herbicides are based on the isoxazole structure. These herbicides often act by inhibiting key plant enzymes. One of the most important targets for isoxazole-based herbicides is the protoporphyrinogen (B1215707) oxidase (Protox) enzyme, which is crucial in the porphyrin pathway. nih.gov Inhibition of this enzyme leads to the accumulation of protoporphyrin IX, a photodynamic molecule that causes rapid cell death in the presence of light and oxygen. Research has shown that various 3-aryl-isoxazole derivatives exhibit significant pre-emergent and post-emergent herbicidal activity against a range of broadleaf and grass weeds. consensus.app

Table 1: Examples of Isoxazole Derivatives with Herbicidal Activity

| Compound Class | Target Weeds | Mode of Action (if known) |

| 3-Aryl-5-(haloalkyl)-4-isoxazolecarboxamides | Broadleaf and narrowleaf weeds | Not specified |

| Substituted Phenylisoxazoles | Various weeds | Protoporphyrinogen oxidase (Protox) inhibition |

| General Isoxazole Derivatives | Broadleaf and grassy weeds | Not specified |

This table shows examples from the broader isoxazole class to illustrate the context of herbicidal research and does not include this compound.

Insecticidal Compound Development

No research findings were identified for the specific insecticidal activity of this compound.

The isoxazole and its reduced form, isoxazoline (B3343090), are exceptionally important in the development of modern insecticides. researchgate.netnih.gov These compounds are known to act on the nervous systems of insects. A primary target is the γ-aminobutyric acid (GABA) gated chloride channel (GABA-Cl), where the insecticides act as antagonists. nih.govresearchgate.net This disruption of neurotransmission leads to paralysis and death of the insect. Numerous studies have focused on synthesizing and testing novel isoxazoline and isoxazole derivatives, leading to the discovery of compounds with high efficacy against various pests, including those resistant to older classes of insecticides. researchgate.netnih.gov The structural variations, such as the substituents at the 3- and 5-positions of the ring, are critical in determining the potency and spectrum of insecticidal activity. nih.govnih.gov

Table 2: Examples of Isoxazole/Isoxazoline Derivatives with Insecticidal Activity

| Compound Class | Target Pests | Mode of Action |

| 4,5-Disubstituted 3-Isoxazolols | Housefly (Musca domestica) | Competitive antagonists of GABA receptors |

| 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides | General insect screening | Not specified |

| Aryl Isoxazoline Derivatives | Lepidoptera, Acarina, Thysanoptera, Diptera | GABA-gated chloride channel (GABACl) antagonism |

| Isoxazoline Acylhydrazones | Diamondback moth (Plutella xylostella) | GABA receptor antagonist |

This table shows examples from the broader isoxazole/isoxazoline class to illustrate the context of insecticidal research and does not include this compound.

Biological Activity Investigations and Molecular Interactions

Preliminary Biological Screening and In Vitro Assays

No published studies were found detailing the preliminary biological screening or in vitro assays specifically for 3-Bromo-5-(p-tolyl)isoxazole. While isoxazole (B147169) derivatives, in general, are frequently investigated for various biological activities, the research on this particular substituted isoxazole is not apparent in the available scientific literature. biolmolchem.comresearchgate.net

In Vitro Antimicrobial Activity (e.g., antibacterial, antifungal)

There is no specific information available from the conducted research regarding the in vitro antimicrobial (antibacterial or antifungal) activity of this compound. Studies on other related isoxazole compounds have shown antimicrobial potential, but these findings cannot be directly attributed to this compound. zenodo.orgresearchgate.netnih.govniscpr.res.in

In Vitro Anti-inflammatory Potential

No specific data from in vitro assays on the anti-inflammatory potential of this compound has been reported in the reviewed literature. While the broader class of isoxazoles has been explored for anti-inflammatory properties, including the inhibition of cyclooxygenase (COX) enzymes, specific results for this compound are absent. nih.govnih.govnih.gov

In Vitro Anticancer Activity Against Cell Lines

There are no available studies detailing the in vitro anticancer activity of this compound against any cancer cell lines. The anticancer potential of various other isoxazole derivatives has been a subject of research, but this cannot be extrapolated to the specific compound . espublisher.comnih.govnih.gov

Antioxidant Activity Studies

No specific antioxidant activity studies for this compound have been found in the public scientific domain. While some isoxazole and bromophenol derivatives have been evaluated for their ability to scavenge free radicals, data for this compound is not available. researchgate.netnih.govmdpi.com

Molecular Docking and Receptor Binding Studies

Prediction of Molecular Targets and Binding Modes

There is no published research available on molecular docking or receptor binding studies conducted specifically with this compound. Therefore, predictions of its molecular targets and binding modes are not available in the current scientific literature. Molecular docking is a common approach to predict the interaction of isoxazole derivatives with biological targets, but has not been reported for this compound. nih.govacu.edu.in

Protein-Ligand Interaction Analysis

Specific protein-ligand interaction studies for This compound are not extensively documented in publicly available research. However, the broader family of isoxazole-containing compounds has been shown to interact with various protein targets. These interactions are often key to their biological effects.

For instance, derivatives of 3-bromo-4,5-dihydroisoxazole (B8742708) have been identified as activators of the Nrf2/heme oxygenase-1 (HO-1) axis. This activity is mediated by their interaction with the Kelch-like ECH-associated protein 1 (Keap1). Mass spectrometry and X-ray crystallography have confirmed that these compounds can covalently modify the Cys151 residue within the BTB domain of Keap1. nih.govnih.govresearchgate.net This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and anti-inflammatory genes. nih.govnih.govresearchgate.net

In a different context, the 3,5-dimethylisoxazole (B1293586) moiety has been identified as a novel bioisostere for acetyl-lysine, enabling it to bind to bromodomains. nih.gov Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues, playing a crucial role in the epigenetic regulation of gene transcription. nih.gov X-ray crystallography has revealed that the isoxazole oxygen atom can form a hydrogen bond with a conserved asparagine residue in the binding pocket of bromodomains, mimicking the key interaction of acetyl-lysine. nih.gov This has led to the development of 3,5-dimethylisoxazole derivatives as inhibitors of bromodomain-containing proteins like BRD2 and BRD4. nih.gov

These examples highlight the capacity of the isoxazole scaffold to engage in specific protein-ligand interactions, suggesting that This compound may also exhibit affinity for certain protein targets, although specific studies are required for confirmation.

| Isoxazole Derivative | Protein Target | Key Interaction | Reference |

|---|---|---|---|

| 3-Bromo-5-phenyl-4,5-dihydroisoxazole (B1281787) | Keap1 (BTB domain) | Covalent modification of Cys151 | nih.govnih.govresearchgate.net |

| 4-Substituted 3,5-dimethylisoxazoles | Bromodomains (e.g., BRD2, BRD4) | Acts as an acetyl-lysine mimic, forming hydrogen bonds in the binding pocket | nih.gov |

Mechanistic Investigations of Biological Effects

The mechanisms through which isoxazole derivatives exert their biological effects are diverse and depend on their specific substitution patterns. Investigations into related compounds suggest several potential pathways for This compound .

The isoxazole ring is a versatile scaffold for the design of enzyme inhibitors. One area of significant interest is the inhibition of histone deacetylases (HDACs). While direct studies on This compound as an HDAC inhibitor are not available, research on other isoxazole-containing molecules demonstrates their potential in this area.